molecular formula C25H24FN5O2 B2453908 7-(4-fluorophenyl)-5-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1251548-64-7

7-(4-fluorophenyl)-5-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

货号: B2453908
CAS 编号: 1251548-64-7
分子量: 445.498
InChI 键: VZRISOZIFJDZKF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

7-(4-fluorophenyl)-5-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C25H24FN5O2 and its molecular weight is 445.498. The purity is usually 95%.
BenchChem offers high-quality 7-(4-fluorophenyl)-5-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorophenyl)-5-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

7-(4-fluorophenyl)-5-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2/c1-28-15-21(18-7-9-19(26)10-8-18)23-24(28)25(33)31(17-27-23)16-22(32)30-13-11-29(12-14-30)20-5-3-2-4-6-20/h2-10,15,17H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRISOZIFJDZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 7-(4-fluorophenyl)-5-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolo-pyrimidine core, which is known for its diverse biological properties. The presence of the 4-fluorophenyl and 4-phenylpiperazin-1-yl groups is particularly noteworthy, as these substituents can influence the compound's interaction with biological targets.

Structural Formula

C21H22FN4O2\text{C}_{21}\text{H}_{22}\text{F}\text{N}_4\text{O}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance, derivatives of pyrrolo[3,2-d]pyrimidine have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)
    • A375 (melanoma)
  • Results :
    • Compound derivatives exhibited IC50 values ranging from 0.39 µM to 4.2 µM across different cell lines, indicating strong anticancer activity .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of Kinases : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : Evidence suggests that similar compounds can induce apoptosis in cancer cells by activating intrinsic pathways .
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, which could play a role in tumor progression .

Structure-Activity Relationship (SAR)

The biological activity of the compound is significantly influenced by its structural components:

  • The 4-fluorophenyl group enhances lipophilicity and binding affinity to target proteins.
  • The piperazine moiety contributes to improved solubility and bioavailability.

Table 1: Structure-Activity Relationship Summary

SubstituentEffect on Activity
4-FluorophenylIncreases binding affinity
4-Phenylpiperazin-1-ylEnhances solubility
Methyl GroupModulates pharmacokinetics

常见问题

Q. What are the optimal synthetic routes for preparing this pyrrolo[3,2-d]pyrimidine derivative?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclization of precursors (e.g., substituted pyrimidines or pyrroles) under acidic/basic conditions to form the pyrrolo[3,2-d]pyrimidine core .
  • Functionalization : Introduction of the 4-fluorophenyl, methyl, and 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl groups via nucleophilic substitution or coupling reactions .
  • Key challenges : Control of regioselectivity during substitution and purification of intermediates using column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated?

  • X-ray crystallography : Used to confirm the 3D arrangement of the pyrrolo[3,2-d]pyrimidine core and substituents (e.g., fluorophenyl and piperazine groups) .
  • Spectroscopic methods : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) verify molecular connectivity and purity .

Advanced Research Questions

Q. What methodologies are employed to analyze its biological activity and mechanism of action?

  • Enzyme inhibition assays : Target kinases or receptors (e.g., PI3K, EGFR) using fluorescence-based or radiometric assays .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for biological targets .
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay) and monitor apoptosis via flow cytometry .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Experimental variables : Control solvent polarity (DMSO vs. aqueous buffers), cell line specificity, and assay incubation times .
  • Orthogonal validation : Combine in vitro assays with in vivo models (e.g., xenografts) to confirm target engagement and pharmacokinetic stability .

Q. What strategies optimize structure-activity relationships (SAR) for this compound?

  • Substituent variation : Modify the 4-fluorophenyl or piperazine group to enhance solubility or target selectivity .
  • Computational modeling : Molecular docking (e.g., AutoDock) predicts binding modes with target proteins, guiding synthetic modifications .

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Byproduct removal : Use preparative HPLC for polar impurities or diastereomers .
  • Scale-up limitations : Transition from batch to flow chemistry for improved yield and reproducibility .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • pH-dependent degradation : Pre-incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4) and monitor via LC-MS .
  • Light sensitivity : Store solutions in amber vials and minimize exposure during assays .

Methodological and Analytical Considerations

Q. What computational tools are recommended for predicting pharmacokinetic properties?

  • ADME prediction : SwissADME or ADMETLab estimate solubility, permeability, and cytochrome P450 interactions .
  • Metabolite identification : Use in silico tools like Meteor (Lhasa Limited) to predict phase I/II metabolism .

Q. How can researchers validate target specificity in complex biological systems?

  • CRISPR/Cas9 knockout models : Generate cell lines lacking the putative target protein to confirm on-mechanism effects .
  • Proteome-wide profiling : Utilize affinity-based pulldown assays with biotinylated analogs and mass spectrometry .

Q. What experimental designs mitigate toxicity risks in preclinical studies?

  • Dose-ranging studies : Determine the maximum tolerated dose (MTD) in rodent models using OECD guidelines .
  • Off-target screening : Assess binding to hERG channels (cardiotoxicity) and hepatocyte viability (liver toxicity) .

Q. How can synergistic effects with existing therapeutics be evaluated?

  • Combination index (CI) : Use the Chou-Talalay method to quantify synergism/antagonism in cell viability assays .
  • In vivo co-administration : Test efficacy in combination with standard-of-care drugs (e.g., cisplatin in cancer models) .

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